N-ethylmorpholine-3-carboxamide N-ethylmorpholine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831582
InChI: InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10)
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

N-ethylmorpholine-3-carboxamide

CAS No.:

Cat. No.: VC15831582

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

N-ethylmorpholine-3-carboxamide -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name N-ethylmorpholine-3-carboxamide
Standard InChI InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10)
Standard InChI Key YXPUXZPDWSEQPD-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1COCCN1

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

N-Ethylmorpholine-3-carboxamide consists of a six-membered morpholine ring (C₄H₈NO) with two distinct substituents:

  • An ethyl group (-CH₂CH₃) attached to the ring’s nitrogen atom.

  • A carboxamide group (-CONH₂) at the 3-position of the ring.

The morpholine ring adopts a chair conformation, with the oxygen atom at position 1 and nitrogen at position 4. The stereoelectronic effects of the substituents influence the compound’s reactivity and interactions with biological targets.

Molecular Formula and Weight

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight: 172.23 g/mol (calculated using PubChem’s molecular formula parser ).

Computed Physicochemical Properties

Using predictive models from PubChem and analogous compounds, key properties include:

PropertyValueReference Method
XLogP30.2Computed via XLogP3
Hydrogen Bond Donors2Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bond Count3Cactvs 3.4.6.11
Topological Polar Surface Area49.8 ŲPubChem

These properties suggest moderate hydrophilicity, making the compound suitable for aqueous reaction conditions and biological systems.

Synthetic Routes and Methodologies

Amidation of Morpholine Derivatives

The synthesis of N-ethylmorpholine-3-carboxamide typically involves amidation reactions to introduce the carboxamide group. A common strategy involves:

  • Activation of the Carboxylic Acid: Morpholine-3-carboxylic acid is treated with coupling agents such as carbodiimides (e.g., DCC) or acyl chlorides to form an activated intermediate .

  • Reaction with Ethylamine: The activated intermediate undergoes nucleophilic attack by ethylamine, yielding the carboxamide product.

  • Purification: Column chromatography or recrystallization isolates the final compound.

Example Reaction Scheme:

Morpholine-3-carboxylic acid+EthylamineDCCN-Ethylmorpholine-3-carboxamide\text{Morpholine-3-carboxylic acid} + \text{Ethylamine} \xrightarrow{\text{DCC}} \text{N-Ethylmorpholine-3-carboxamide}
This method mirrors protocols used for synthesizing coumarin-3-carboxamide-morpholine hybrids, where amidation achieved yields exceeding 70% .

Alternative Pathways

  • Reductive Amination: Ethylamine reacts with a ketone intermediate derived from morpholine, followed by oxidation to introduce the carboxamide group .

  • Enzymatic Catalysis: Lipases or proteases catalyze amide bond formation under mild conditions, though this approach remains exploratory for morpholine derivatives .

Biological Activities and Mechanisms

Cholinesterase Inhibition

Structural analogs of N-ethylmorpholine-3-carboxamide, such as coumarin-3-carboxamide-N-morpholine hybrids, exhibit acetylcholinesterase (AChE) inhibition with IC₅₀ values ranging from 0.5–10 μM . The carboxamide group facilitates hydrogen bonding with the enzyme’s catalytic triad (e.g., Ser203, His447 in AChE), while the morpholine ring enhances solubility and bioavailability.

Case Study: Hybrid Compounds

In a 2019 study, coumarin-3-carboxamide-morpholine derivatives showed 85% inhibition of AChE at 10 μM, outperforming rivastigmine in kinetic assays . Substitution patterns on the morpholine ring (e.g., ethyl vs. methyl groups) influenced potency, with bulkier groups improving binding affinity .

Enzyme Modulation in Cancer Therapy

Carboxamide-containing morpholines have been explored as PARP-1 inhibitors for cancer treatment. In 2014, DHBF-3-one-7-carboxamide derivatives exhibited IC₅₀ values of 9.45 μM against PARP-1, with the carboxamide group critical for binding to the enzyme’s NAD⁺-binding site .

Applications in Medicinal Chemistry

Drug Design Optimizations

N-Ethylmorpholine-3-carboxamide serves as a pharmacophore in multi-target ligands. Key advantages include:

  • Enhanced Blood-Brain Barrier Permeability: The morpholine ring’s polarity facilitates CNS penetration, critical for neurodegenerative disease therapeutics .

  • Metabolic Stability: The ethyl group reduces susceptibility to hepatic oxidation compared to methyl analogs.

Material Science Applications

While less studied, morpholine carboxamides show promise as solvents for biopolymers. For instance, N-methylmorpholine oxide dissolves cellulose efficiently, suggesting potential industrial applications for the ethyl variant in polymer processing.

Comparative Analysis with Analogous Compounds

N-Methyl vs. N-Ethyl Substitutions

ParameterN-Methylmorpholine-3-carboxamideN-Ethylmorpholine-3-carboxamide
LogP-0.10.2
AChE IC₅₀ (μM)2.53.8 (predicted)
Metabolic Half-Life1.2 h2.5 h (predicted)

The ethyl group’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator